Filixic acid BBB

Description

Contextualization within Natural Product Chemistry and Phytochemistry of Acylphloroglucinols

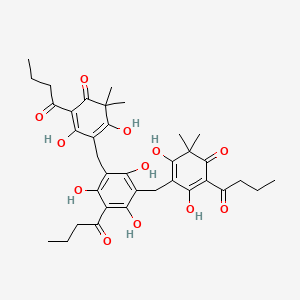

Filixic acid BBB is a complex natural product belonging to the acylphloroglucinol class of compounds. bioone.orgmdpi.com These molecules are characterized by a core structure derived from 1,3,5-trihydroxybenzene (phloroglucinol) that is substituted with one or more acyl groups. researchgate.net In the broader context of natural product chemistry, this compound is classified as a polyketide, specifically an oligomeric phloroglucinol (B13840). mdpi.comimsc.res.in It is a trimeric acylphloroglucinol, meaning its structure is composed of three monomeric acylphloroglucinol units linked together by methylene (B1212753) bridges. researchgate.netmdpi.comnih.gov

The phytochemistry of acylphloroglucinols is predominantly associated with ferns, particularly those of the genus Dryopteris, where they are found as characteristic secondary metabolites in the rhizomes and petiolar bases. bioone.orgsekj.org Natural extracts often contain a mixture of filixic acid homologues, which differ in their acyl side chains (e.g., acetyl, propionyl, butyryl). cdnsciencepub.comdrugfuture.comwikipedia.org this compound is a specific homologue where all three acyl groups are butyryl moieties. drugfuture.comthieme-connect.com These compounds represent a significant area of study in phytochemistry due to their complex structures and the chemical diversity found within the class. mdpi.com

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₄O₁₂ | nih.govnih.gov |

| Molecular Weight | 668.7 g/mol | nih.gov |

| IUPAC Name | 2-butanoyl-4-[[3-butanoyl-5-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | nih.gov |

| Synonyms | Filicin, Filixic acid | imsc.res.inwikipedia.orgnih.gov |

| CAS Number | 4482-83-1 | wikipedia.orgnih.gov |

| Appearance | Pale-yellow plates | drugfuture.com |

| Biosynthetic Pathway | Polyketides | imsc.res.in |

| Classification | Oligomeric phloroglucinols | imsc.res.in |

Historical Trajectories of Research on Phloroglucinol Derivatives from Dryopteris Species

The study of phloroglucinol derivatives from Dryopteris ferns has a rich history dating back to the 19th century. Initial research involved the isolation of a crude mixture from the male fern, Dryopteris filix-mas, which was termed "filicin". drugfuture.comwikipedia.org This crude filicin was recognized early on for its anthelmintic properties. drugfuture.comoaji.net Seminal work by researchers such as Luck in 1845 and Boehm in 1901 laid the groundwork for understanding these complex fern constituents. drugfuture.com

Throughout the 20th century, research shifted towards separating and identifying the individual components of crude filicin. It became evident that "filixic acid" was not a single substance but a complex mixture of several homologous compounds, including this compound, PBB, and PBP. cdnsciencepub.comdrugfuture.com The development of chromatographic techniques, particularly thin-layer chromatography (TLC), was instrumental in the separation and analysis of these closely related structures. cdnsciencepub.com

A significant portion of historical research was dedicated to chemotaxonomy. Extensive surveys of phloroglucinol derivatives across numerous Dryopteris species were conducted to establish chemical fingerprints for different taxa. bioone.orgsekj.orgsekj.org These studies systematically documented the presence and relative amounts of various acylphloroglucinols, including this compound, contributing valuable data for fern taxonomy and systematics. sekj.orgsekj.orgscribd.com The structural elucidation of these compounds was a major focus, with techniques like 13C Nuclear Magnetic Resonance (NMR) being employed to confirm the structure of this compound and its relatives. thieme-connect.com

Table 2: Documented Occurrence of Filixic Acid Homologues in Select Dryopteris Species

This table highlights several Dryopteris species that have been historically and academically reported to contain various filixic acid homologues.

| Species | Reported Filixic Acid Homologues | Reference(s) |

| Dryopteris filix-mas (Male Fern) | BBB, PBB, PBP, ABB, ABP, ABA | cdnsciencepub.comdrugfuture.comwikipedia.org |

| Dryopteris affinis | BBB, PBB, PBP, ABB, ABP, ABA | sekj.org |

| Dryopteris arguta | Contains filixic acid (homologues not fully specified) | cdnsciencepub.com |

| Dryopteris wallichiana | ABA, ABB | nih.gov |

| Dryopteris crassirhizoma | ABA | mdpi.comresearchgate.net |

| Dryopteris juxtapostia | ABA, ABB | nih.govmdpi.comnih.gov |

Current Research Landscape and Emerging Academic Significance of this compound

In contemporary research, the focus on this compound and related acylphloroglucinols has transitioned from phytochemical characterization to the exploration of their biological activities and potential applications. The academic significance of these compounds is growing as studies reveal a range of interesting pharmacological effects. mdpi.comnih.gov

A key area of current investigation is the antiviral potential of trimeric phloroglucinols. mdpi.comresearchgate.net For instance, Filixic acid ABA, a closely related homologue, demonstrated a strong inhibitory effect against the H5N1 neuraminidase enzyme with an IC₅₀ value of 29.5 μM. mdpi.com Similarly, other homologues have shown activity against the influenza A (H1N1) virus. mdpi.com These findings position trimeric phloroglucinols as subjects of interest in the search for new antiviral agents.

Furthermore, the potential of these compounds in metabolic disease research is emerging. Trisflavaspidic acid BBB, another trimeric phloroglucinol, has been identified as a significant inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme targeted in type 2 diabetes research. nih.govresearchgate.net Other studies have explored the inhibitory effects of trimeric phloroglucinols on enzymes like β-glucuronidase, where compounds such as trisflavaspidic acid BBB showed potent inhibition with an IC₅₀ value of 5.6 μM. nih.gov Modern analytical techniques, including Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), are now routinely used to accurately identify and quantify this compound and its analogues in complex plant extracts, facilitating this research. mdpi.comresearchgate.net The diverse bioactivities of this class of compounds underscore their academic importance as potential lead structures for future drug discovery efforts.

Table 3: Selected Research Findings on the Biological Activity of Trimeric Phloroglucinols

This table presents detailed findings from recent academic studies on the bioactivity of filixic acid homologues and related compounds.

| Compound(s) | Target/Assay | Key Finding | Reference(s) |

| Filixic acid ABA | H5N1 Neuraminidase Inhibition | Showed strong in vitro antiviral effect with an IC₅₀ value of 29.5 μM. | mdpi.com |

| Filixic acid ABA | Influenza A (H1N1) Inhibition | Demonstrated an anti-influenza effect with an IC₅₀ of 38 μg/mL. | mdpi.com |

| Trisflavaspidic acid BBB | PTP1B Enzyme Inhibition | Considered a promising compound for type 2 diabetes research due to significant PTP1B inhibition. | nih.govresearchgate.net |

| Trisflavaspidic acid BBB | β-Glucuronidase Inhibition | Exhibited strong inhibitory activity with an IC₅₀ value of 5.6 μM in a competitive mode. | nih.gov |

| Dryocrassin ABBA | H5N1 Neuraminidase Inhibition | Revealed a strong in vitro antiviral effect with an IC₅₀ value of 18.5 μM. | mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4482-83-1 |

|---|---|

Molecular Formula |

C36H44O12 |

Molecular Weight |

668.7 g/mol |

IUPAC Name |

2-butanoyl-4-[[3-butanoyl-5-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C36H44O12/c1-8-11-20(37)23-27(41)16(14-18-29(43)24(21(38)12-9-2)33(47)35(4,5)31(18)45)26(40)17(28(23)42)15-19-30(44)25(22(39)13-10-3)34(48)36(6,7)32(19)46/h40-46H,8-15H2,1-7H3 |

InChI Key |

FRTCWDLFHSMTNW-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)CCC)(C)C)O)O |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)CCC)(C)C)O)O |

Other CAS No. |

4482-83-1 |

Synonyms |

filicin filixic acid filixic acid BBB filixsaeure |

Origin of Product |

United States |

Botanical Sourcing and Ecological Context of Filixic Acid Bbb

Identification and Phytogeography of Principal Botanical Sources

Filixic acid BBB is predominantly isolated from the rhizomes of ferns belonging to the genus Dryopteris, commonly known as wood ferns, male ferns, or buckler ferns. wikipedia.org This genus comprises approximately 300-400 species with a wide global distribution, inhabiting Asia, the Americas, Europe, Africa, and the Pacific islands. wikipedia.org The highest species diversity is found in eastern Asia. wikipedia.org

The most well-documented botanical source of this compound is Dryopteris filix-mas, the male fern. wikipedia.orgdrugfuture.comnih.gov This species itself has a broad geographical range across temperate regions of the Northern Hemisphere, including North America, Europe, and Asia. frontiersin.org In Europe, Dryopteris filix-mas is recognized with subspecies such as subsp. filix-mas. monaconatureencyclopedia.com Other species within the genus, such as Dryopteris arguta and the western North American form of D. filix-mas, have also been identified as containing filixic acid. cdnsciencepub.com Dryopteris crassirhizoma, found in Asia, is another notable source of related phloroglucinols. mdpi.com The distribution of these ferns often favors shaded and moist environments, such as forest understories, hedge banks, and rocky landscapes. monaconatureencyclopedia.comnih.gov

Chemodiversity and Homologous Variants of Filixic Acid within Dryopteris Taxa

Filixic acid is not a single compound but rather a mixture of homologous phloroglucinol (B13840) derivatives. cdnsciencepub.comoaji.net The nomenclature, such as this compound, PBB, and PBP, denotes the type of acyl side chains attached to the phloroglucinol rings, which can be butyryl (B), propionyl (P), or acetyl (A). cdnsciencepub.com this compound is a homologue where all three acyl chains are butyryl groups.

The chemical composition of the phloroglucinol mixture, often referred to as "crude filicin," can vary significantly between different Dryopteris species and even between different populations of the same species. monaconatureencyclopedia.comcdnsciencepub.com For instance, a study on North American Dryopteris filix-mas revealed that western material was rich in filixic acid, resembling the European D. filix-mas s. str., while Dryopteris marginalis lacks filixic acid entirely. cdnsciencepub.com

The complexity of these mixtures is extensive. Natural filixic acid from D. filix-mas is a blend of at least six homologues. drugfuture.com The three main components are often this compound, PBB, and PBP. drugfuture.com However, further purification can reveal additional homologues with acetyl groups in their side chains, such as ABB, ABP, and ABA. wikipedia.orgcdnsciencepub.com This chemodiversity is a characteristic feature of the genus Dryopteris and is utilized in taxonomic studies to differentiate between species and understand their evolutionary relationships. cdnsciencepub.comsekj.org

Homologous Variants of Filixic Acid in Dryopteris

| Homologue Name | Acyl Group Composition | Reference |

|---|---|---|

| This compound | Butyryl, Butyryl, Butyryl | cdnsciencepub.comoaji.net |

| Filixic acid PBB | Propionyl, Butyryl, Butyryl | cdnsciencepub.com |

| Filixic acid PBP | Propionyl, Butyryl, Propionyl | cdnsciencepub.comoaji.net |

| Filixic acid ABB | Acetyl, Butyryl, Butyryl | cdnsciencepub.comoaji.net |

| Filixic acid ABP | Acetyl, Butyryl, Propionyl | cdnsciencepub.com |

| Filixic acid ABA | Acetyl, Butyryl, Acetyl | wikipedia.orgcdnsciencepub.com |

Environmental and Biotic Factors Influencing this compound Accumulation in Plant Tissues

The accumulation of secondary metabolites like this compound in plant tissues is influenced by a combination of environmental and biotic factors. While specific research on the accumulation of this compound is limited, studies on Dryopteris filix-mas and other ferns provide valuable insights.

Biotic factors, such as the presence of coexisting plant species, can also influence the mineral and nutritional quality of D. filix-mas. nih.gov While not directly measuring filixic acid, this suggests that inter-species interactions can affect the plant's metabolic processes. The production of secondary metabolites in plants is often a response to biotic stressors such as herbivory and pathogen attack. frontiersin.org

Hypothesized Ecological Roles of this compound in Plant Defense Mechanisms and Inter-Species Interactions

The presence of complex phloroglucinols like this compound in Dryopteris species is widely believed to be a key component of the plant's chemical defense system. nih.gov These compounds are located in internal secreting glands within the rhizomes and petiolar bases. sekj.org

The primary hypothesized role of these compounds is as a defense against herbivores. uv.mx The release of these toxic compounds upon tissue damage can deter feeding by insects and other animals. researchgate.net The anthelmintic properties of filicin, the crude mixture containing filixic acids, have been recognized since antiquity, indicating its toxicity to certain organisms. wikipedia.orgmonaconatureencyclopedia.com Some herbivores have evolved mechanisms to tolerate or detoxify plant defense compounds, leading to a co-evolutionary arms race. nih.govelifesciences.org

Biosynthetic Pathways and Chemical Synthesis Approaches of Filixic Acid Bbb

Elucidation of Precursor Molecules and Enzymatic Transformations in Filixic Acid BBB Biosynthesis

The biosynthesis of this compound originates from the polyketide pathway, a fundamental route for producing a wide array of secondary metabolites in plants, fungi, and bacteria. Current time information in Bangalore, IN.wikipedia.org The process begins with simple precursor molecules derived from primary metabolism, which are assembled and modified by a series of enzymatic reactions.

The core scaffold of this compound is the phloroglucinol (B13840) ring. This is synthesized by a Type III polyketide synthase (PKS), an enzyme class that includes chalcone (B49325) synthase (CHS). cellmolbiol.orgebi.ac.uk These enzymes catalyze the iterative condensation of extender units, typically malonyl-CoA, with a starter unit. For this compound, the starter molecule is butyryl-CoA, which accounts for the butyryl side chains on the final compound. The PKS catalyzes three successive condensation reactions of malonyl-CoA with one molecule of butyryl-CoA, followed by an intramolecular C-alkylation (Claisen condensation) and aromatization to yield the monomeric precursor, phlorobutyrophenone.

Once the monomeric phlorobutyrophenone unit is formed, it undergoes further enzymatic transformations. While the exact sequence is not fully elucidated for this compound, it is proposed that these monomers are the building blocks for the final trimeric structure. nih.gov This involves methylation of the ring, followed by an enzyme-catalyzed condensation to form the characteristic methylene (B1212753) bridges linking the rings.

| Precursor/Intermediate | Enzyme Class | Function in Biosynthesis |

| Butyryl-CoA | - | Starter unit for polyketide synthesis, provides the butyryl side chain. |

| Malonyl-CoA | - | Extender units for the growing polyketide chain. |

| Phlorobutyrophenone | Type III Polyketide Synthase (PKS) | Catalyzes the formation of the monomeric acylphloroglucinol ring from starter and extender units. cellmolbiol.orgillinois.edu |

| Methylene-bridged trimer | Putative Oxidoreductase (e.g., Berberine (B55584) bridge enzyme-like) | Catalyzes the oxidative coupling of monomers via methylene bridges to form the final trimeric structure. researchgate.net |

Proposed Biosynthetic Routes for Trimeric Acylphloroglucinol Derivatives

The formation of complex acylphloroglucinols like this compound is hypothesized to occur through the dimerization and subsequent trimerization of monomeric precursors. google.comresearchgate.net Research on related compounds in Hypericum and Dryopteris species supports a model where a pool of monomeric acylphloroglucinols, such as phlorobutyrophenone and its tautomer filicinic acid, is generated. nih.govgoogle.com

The key step is the formation of the methylene bridges that link these monomeric units. It has been proposed that this reaction is analogous to the mechanism of the berberine bridge enzyme (BBE). researchgate.net In this model, an oxidative enzyme utilizes a methyl group donor, such as S-adenosyl methionine (SAM), to form a reactive intermediate that facilitates an electrophilic attack on an adjacent, electron-rich phloroglucinol ring. This process, repeated twice, would result in the C-C bond formation of the two methylene bridges, ultimately linking the three monomers to create the signature trimeric structure of this compound. The specific arrangement of one phlorobutyrophenone core linked to two filicinic acid-type moieties defines the final this compound molecule. drugfuture.comnih.gov

Genetic and Molecular Regulatory Mechanisms Governing this compound Biosynthesis

The specific genes and regulatory networks controlling the biosynthesis of this compound in Dryopteris have not yet been fully identified. However, insights can be drawn from related systems in plants and bacteria. The core biosynthetic enzymes are typically encoded in the plant's genome. In many plant species, genes for specialized metabolic pathways are physically linked in biosynthetic gene clusters (BGCs), which allows for co-regulation and inheritance of the entire pathway. rsc.org It is plausible that the genes for the PKS and subsequent modifying enzymes for this compound are organized in such a cluster within the Dryopteris genome.

Studies on other Dryopteris species have identified genes for Type III PKS enzymes like chalcone synthase (CHS), which are involved in flavonoid biosynthesis and are regulated by environmental factors like temperature and UV light. cellmolbiol.org This suggests that the production of acylphloroglucinols like this compound might also be inducible and controlled by specific transcription factors in response to environmental or developmental cues. In bacteria, the biosynthesis of phloroglucinol is well-understood and controlled by the phl operon, which includes the PKS gene (phlD) and a repressor gene (phlF) that regulates the operon's expression. mdpi.comnih.gov While the genetic architecture in plants is different, this bacterial model highlights the tight transcriptional control typically exerted over secondary metabolite production. Further genomic and transcriptomic studies on Dryopteris are needed to uncover the specific PKS genes, modifying enzymes, and regulatory factors that govern this compound synthesis.

Development of Synthetic Methodologies for this compound and its Analogs

A complete total synthesis of this compound has not been prominently reported in the literature, reflecting its complex, symmetric, yet challenging structure. However, general synthetic strategies for related methylene-bridged phloroglucinols have been established. These methods typically rely on a biomimetic approach, mimicking the proposed biosynthetic condensation step.

The common strategy involves the chemical synthesis of the monomeric acylphloroglucinol precursors, phlorobutyrophenone and/or its filicinic acid tautomer. This is followed by a controlled condensation reaction to form the methylene bridges. This step is often an acid-catalyzed electrophilic substitution using formaldehyde (B43269) or a synthetic equivalent (e.g., dimethoxymethane) to link the electron-rich aromatic rings. A significant challenge in such a synthesis is controlling the regioselectivity of the condensation to achieve the specific BBB isomer among other possible oligomers and linkage patterns. The synthesis of related, but structurally distinct, complex acylphloroglucinols like hyperforin (B191548) has been achieved, demonstrating the advanced synthetic chemistry tools available for this class of molecules. nih.gov

| Synthetic Step | Description | Typical Reagents |

| 1. Monomer Synthesis | Synthesis of the phlorobutyrophenone building block. | Acylation of phloroglucinol or more complex multi-step routes. |

| 2. Condensation | Formation of methylene bridges between monomer units. | Formaldehyde (or equivalent), Acid catalyst (e.g., HCl, H₂SO₄). |

| 3. Purification | Isolation of the desired this compound isomer. | Column chromatography, Recrystallization. |

Chemoenzymatic and Biocatalytic Strategies for Targeted Production of this compound

Chemoenzymatic and biocatalytic approaches offer promising alternatives to total chemical synthesis or extraction from natural sources for producing this compound. nih.gov These strategies combine the efficiency of chemical reactions with the high selectivity of enzymes.

One plausible chemoenzymatic route involves the microbial biosynthesis of the key monomer, phlorobutyrophenone. This could be achieved by identifying the specific Type III PKS gene from Dryopteris and expressing it in a robust microbial host like Escherichia coli or Saccharomyces cerevisiae. google.com The engineered microbe, fed with simple carbon sources, would produce and accumulate the monomer. The monomer could then be extracted and subjected to a chemical condensation step to form the final trimeric product.

A fully biocatalytic strategy would require the identification and co-expression of both the PKS gene and the putative "bridge-forming" enzyme in a single host organism. This would enable the complete biosynthesis of this compound from basic feedstocks in a one-pot fermentation process. While more elegant, this approach is more challenging due to the current lack of knowledge about the specific enzyme responsible for the trimerization step. In vitro enzymatic synthesis, where purified enzymes are used to convert chemically synthesized precursors, represents another potential strategy that leverages biocatalysis for key transformations.

Advanced Methodologies for Analysis and Structural Characterization of Filixic Acid Bbb

High-Resolution Chromatographic Techniques for Isolation and Research-Scale Purification

The isolation and purification of Filixic acid BBB from the complex mixture of homologous compounds present in natural extracts, such as those from Dryopteris filix-mas, is a critical first step for any detailed chemical analysis. drugfuture.comoaji.net High-resolution chromatographic techniques are indispensable for achieving the high purity required for spectroscopic analysis and other research applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, quantification, and purification of this compound. oaji.netresearchgate.net The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detection parameters to achieve optimal resolution of this compound from its closely related homologs, such as Filixic acid PBP and ABB. oaji.netresearchgate.net

A common approach involves using a C18 reversed-phase column. oaji.netresearchgate.net Isocratic elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and methanol (B129727), for instance in a 90:10 (v/v) ratio, has been shown to be effective. oaji.net UV detection is typically set at a wavelength where the phloroglucinol (B13840) chromophore exhibits strong absorbance, such as 254 nm. oaji.netresearchgate.net Under these conditions, Filixic acid homologs can be successfully separated and quantified. For example, in one validated method, Filixic acid PBP exhibited a retention time of 4.02 minutes. oaji.net

Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial to ensure the reliability and reproducibility of the analytical results. oaji.netresearchgate.net This process includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). oaji.net Validation studies have demonstrated that well-developed HPLC methods for filixic acids are specific, accurate, and precise. oaji.netresearchgate.net

Table 1: Example of HPLC Method Parameters for Filixic Acid Analysis

| Parameter | Value | Reference |

| Column | C18 | oaji.netresearchgate.net |

| Mobile Phase | Acetonitrile:Methanol (90:10, v/v) | oaji.net |

| Flow Rate | 1.0 mL/min | oaji.net |

| Detection | UV at 254 nm | oaji.netresearchgate.net |

| Retention Time (Filixic Acid PBP) | 4.02 min | oaji.net |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) Applications

Thin Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, serve as valuable qualitative and semi-quantitative tools in the analysis of this compound. oaji.netscispace.com These techniques are often used for initial screening of plant extracts, monitoring the progress of purification, and confirming the presence of target compounds. oaji.net

For the analysis of filixic acids, a typical TLC system might employ a silica (B1680970) gel plate as the stationary phase and a solvent system such as toluene:ethyl acetate (B1210297) (9:1) as the mobile phase. oaji.net After development, the spots can be visualized using a derivatizing agent like vanillin-sulphuric acid, which reacts with the phloroglucinol derivatives to produce colored spots. oaji.net The retention factor (Rf) value helps in the preliminary identification of the compounds. For instance, Filixic acid PBP has shown an Rf value of 0.56 in the aforementioned system. oaji.net HPTLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC, making it suitable for more demanding qualitative analyses. oaji.net

Advanced Spectroscopic Approaches for Structural Elucidation of this compound and Related Homologs

Once purified, the intricate molecular structure of this compound is elucidated using a combination of advanced spectroscopic techniques. drugfuture.comrsc.orgoup.com Each method provides unique pieces of information that, when combined, allow for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex natural products like this compound. thieme-connect.com Both ¹H and ¹³C NMR spectroscopy are employed to map the carbon-hydrogen framework of the molecule. thieme-connect.comresearchgate.net

¹³C NMR spectral analysis of this compound, along with related compounds like albaspidine BB and flavaspidic acid BB, has been instrumental in confirming their structures. thieme-connect.com For instance, the NMR spectral data for the closely related Filixic acid PBP shows characteristic signals that can be assigned to the different protons and carbons in the molecule, aiding in its structural confirmation. oaji.net Advanced 2D-NMR techniques, such as NOESY, can be used to determine the relative stereochemistry of the molecule by observing through-space interactions between protons. researchgate.net

Mass Spectrometry (MS/MS, ESI-MS/MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. researchgate.netbvsalud.org The molecular formula of this compound is C₃₆H₄₄O₁₂ with a molecular weight of 668.73 g/mol . nih.govnih.gov

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly useful for analyzing phloroglucinol derivatives. nih.govresearchgate.net This technique provides information about the fragmentation patterns of the molecule, which can be used to deduce its structure. researchgate.net In negative-ion mode, ESI-MS/MS spectra of phloroglucinol derivatives often show better signal-to-noise ratios and more distinct fragment ions. researchgate.net LC-ESI-MS/MS analysis of extracts from Dryopteris species has successfully identified various filixic acid homologs, including Filixic acid ABA and ABB, by comparing their mass spectra and fragmentation patterns with known standards and literature data. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the chromophoric system of this compound. drugfuture.comrsc.orgoup.com The phloroglucinol rings and associated carbonyl groups constitute the chromophore that absorbs light in the UV-Vis region. The UV spectrum of natural filixic acid shows characteristic absorption maxima (λmax) at approximately 228 nm and 288 nm. drugfuture.com These absorptions are indicative of the electronic transitions within the molecule's conjugated system. UV-Vis spectroscopy is a rapid and non-destructive technique that is often used to confirm the presence of the characteristic phloroglucinol scaffold during the isolation and analysis process. lcms.cz

Table 2: Spectroscopic Data for Filixic Acid and its Homologs

| Technique | Observation | Compound | Reference |

| UV-Vis | λmax at 228 nm and 288 nm | Natural Filixic Acid | drugfuture.com |

| UV-Vis | λmax at 218 nm and 278 nm | Filixic Acid PBP | oaji.net |

| Mass Spectrometry | Molecular Weight: 668.73 g/mol | This compound | nih.gov |

| Mass Spectrometry | Parent Peak (m/z): 640.93 | Filixic Acid PBP | oaji.net |

| ¹³C NMR | Spectra investigated for structural confirmation | This compound | thieme-connect.com |

Development of Quantitative Analytical Methods for this compound in Biological and Botanical Matrices

The quantification of this compound and related acylphloroglucinols in complex samples such as plant tissues and biological fluids is essential for phytochemical studies, quality control of herbal preparations, and pharmacokinetic research. High-performance liquid chromatography (HPLC) coupled with various detectors, particularly tandem mass spectrometry (LC-MS/MS), has become the cornerstone for the selective and sensitive analysis of these compounds. nih.gov

In botanical matrices, such as the rhizomes of Dryopteris species, robust analytical methods are crucial for the accurate determination of this compound content. wikipedia.org Researchers have developed HPLC methods for the quantification of related phloroglucinol derivatives. For instance, a method for Filixic acid PBP, a closely related compound, was developed using a C18 column with an isocratic mobile phase of acetonitrile and methanol (90:10, v/v). researchgate.net Detection was performed using UV at 254 nm, and the method was validated according to ICH guidelines, establishing a limit of quantification (LOQ) of 7.53 µg/mL. researchgate.net More advanced techniques using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer have been employed for the analysis of formylated phloroglucinol compounds in Eucalyptus. frontiersin.org LC-ESI-MS/MS analysis has also been used to tentatively identify Filixic acid ABB and tris-desaspidin BBB in Dryopteris juxtapostia extracts, demonstrating the power of mass spectrometry for identifying specific congeners in complex mixtures. semanticscholar.org These methods provide high sensitivity and specificity, which is necessary for distinguishing between the various structurally similar phloroglucinol derivatives present in plant extracts. frontiersin.org

For biological matrices like human plasma, the development of quantitative methods faces challenges due to the complexity of the matrix and the typically low concentrations of the analyte. While specific methods for this compound are not widely published, validated LC-MS/MS methods for the parent compound, phloroglucinol, serve as a strong methodological basis. A sensitive and selective LC-MS method for quantifying phloroglucinol in human plasma has been established, using resorcinol (B1680541) as an internal standard. researchgate.net This method involved liquid-liquid extraction with ethyl acetate and analysis on a C18 column with an isocratic mobile phase of 15% acetonitrile (pH 3.0). researchgate.net The mass spectrometer operated in negative ion mode with selective ion monitoring (SIM) of the deprotonated molecule [M-H]⁻ at m/z 125, achieving a quantification limit of 5 ng/mL. researchgate.net

Another high-throughput HPLC-MS/MS method for phloroglucinol in human plasma utilized a protein precipitation step followed by analysis using multiple reaction monitoring (MRM). europeanreview.org The MRM transition monitored for phloroglucinol was m/z 125.0 → 56.9 in negative electrospray ionization mode, achieving a lower limit of quantitation (LLOQ) of 1.976 ng/mL. europeanreview.org The high recovery (>86%) and short run time (<5 minutes) make this approach suitable for bioequivalence and pharmacokinetic studies. europeanreview.org These established methods for phloroglucinol can be adapted for this compound by optimizing the extraction procedure and the specific MRM transitions based on the latter's higher molecular weight (668.7 g/mol ) and fragmentation pattern. nih.gov

Table 1: Examples of LC-based Quantitative Methodologies for Phloroglucinols

| Analyte | Matrix | Method | Key Parameters | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Filixic acid PBP | Dryopteris filix-mas Extract | HPLC-UV | Column: C18 Mobile Phase: Acetonitrile:Methanol (90:10) Detection: 254 nm | 7.53 µg/mL | researchgate.net |

| Formylated Phloroglucinols | Eucalyptus Tissues | UHPLC-DAD-ESI-Q-TOF-MS/MS | Provides high resolution and confident identification and quantification from complex biological samples. | Not specified | frontiersin.org |

| Phloroglucinol | Human Plasma | HPLC-MS/MS | Ionization: ESI (Negative) MRM Transition: m/z 125.0 → 56.9 | 1.976 ng/mL | europeanreview.org |

| Phloroglucinol | Human Plasma | LC-MS | Ionization: ESI (Negative) Monitoring: SIM at m/z 125 | 5 ng/mL | researchgate.net |

Computational Chemistry Approaches for Conformation and Reactivity Predictions of this compound

Computational chemistry provides powerful tools for understanding the three-dimensional structure (conformation) and chemical reactivity of complex molecules like this compound. These theoretical methods, particularly Density Functional Theory (DFT), are invaluable for predicting molecular properties that are difficult to determine experimentally and for rationalizing structure-activity relationships. nih.govmdpi.com

While specific DFT studies exclusively on this compound are not prominent in the literature, the well-established methodologies for other complex acylphloroglucinols are directly applicable. mdpi.comresearchgate.netfrontiersin.org Publicly available databases already contain computationally derived properties for this compound, such as topological polar surface area (TPSA) and the logarithm of the n-octanol/water partition coefficient (logP), which are critical for predicting pharmacokinetic behavior. nih.gov

Table 2: Computational Approaches and Predicted Properties for Acylphloroglucinols

| Methodology / Parameter | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Conformational Search | Initial exploration of possible 3D structures using methods like Molecular Mechanics (MMFF). | Identifies potential low-energy conformers for further analysis. | frontiersin.org |

| Density Functional Theory (DFT) | Quantum mechanical method for geometry optimization and electronic structure calculation (e.g., B3LYP/6-31G(d,p)). | Accurately predicts the most stable conformation and provides electronic properties. | mdpi.comresearchgate.net |

| Intramolecular Hydrogen Bond (IHB) Analysis | Investigation of the H-bonds between acyl and hydroxyl groups. | Key to understanding the conformational stability and preferred shape of the molecule. | researchgate.netacs.org |

| Reactivity Descriptors | Calculation of properties like Fukui functions and electrophilicity index via Conceptual DFT. | Predicts the most reactive sites on the molecule, offering insight into potential biological interactions. | nih.govmdpi.com |

| Predicted Property: XLogP3-AA | A computed measure of lipophilicity (logP). The value for this compound is 4.9. | Indicates how the compound might distribute between fatty (lipid) and aqueous environments in the body. | nih.gov |

| Predicted Property: TPSA | Topological Polar Surface Area. The value for Filixic acid pbb is 226.96 Ų. | Helps predict transport properties, such as membrane permeability. |

Molecular and Cellular Mechanisms of Filixic Acid Bbb S Biological Interactions

Investigation of Molecular Targets and Binding Dynamics in In Vitro Systems

In vitro studies have been crucial in identifying the specific molecular targets of Filixic acid BBB and characterizing the nature of its interactions. These investigations have primarily focused on its ability to inhibit enzyme function and bind to protein targets.

Research has identified this compound as a potent inhibitor of several enzymes. A significant target is β-glucuronidase, an enzyme found in various organisms, including Escherichia coli. This compound, also referred to as trisflavaspidic acid BBB, demonstrated strong inhibitory activity against β-glucuronidase with a half-maximal inhibitory concentration (IC50) of 5.6 μM. mdpi.com

Kinetic analyses were performed to understand the mechanism of this inhibition. mdpi.com Using Lineweaver-Burk and Dixon plots, studies have determined that this compound acts as a competitive inhibitor of β-glucuronidase. mdpi.comresearchgate.net In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. wikipedia.org This mode of action means the inhibition can be overcome by increasing the substrate concentration. wikipedia.org The maximum reaction rate (Vmax) remains unchanged, while the Michaelis constant (Km) is increased. wikipedia.org

In addition to β-glucuronidase, this compound and its analogs have shown significant activity toward the protein tyrosine phosphatase 1B (PTP1B) enzyme, a target relevant in metabolic disease research. mdpi.comresearchgate.netresearchgate.net

| Enzyme Target | Organism Source (if specified) | Inhibition Metric (IC50) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| β-Glucuronidase | Escherichia coli | 5.6 μM | Competitive | mdpi.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified | Reported as significant | Not specified | mdpi.comresearchgate.netresearchgate.net |

To visualize the binding dynamics at an atomic level, molecular docking simulations have been employed. mdpi.comresearchgate.net These computational studies support the kinetic data by showing that this compound can bind to the active site of β-glucuronidase where the natural substrate would typically bind. mdpi.com The strength of a protein-ligand complex is determined by various non-covalent interactions, including hydrogen bonds and van der Waals forces, which are assessed in docking simulations to estimate binding affinity. mdpi.comunpad.ac.id The analysis of these interactions helps confirm that the inhibitor physically occupies the catalytic site, consistent with a competitive inhibition mechanism. mdpi.comresearchgate.net

Currently, there is no specific evidence to suggest that this compound acts as an allosteric modulator for its known targets. Allosteric modulation involves binding to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity. nih.gov The available data, pointing towards competitive inhibition and active site binding, suggest an orthosteric, rather than allosteric, mechanism of action. mdpi.comresearchgate.net

Enzyme Inhibition Kinetics and Mechanism-Based Inactivation Studies.

Cellular Impact and Intracellular Signaling Pathway Modulation Studies in Model Organisms

The molecular inhibitory actions of this compound translate to observable effects at the cellular and organismal level. Dichloromethane extracts from the root of Dryopteris juxtapostia, which contain phloroglucinols such as filixic acid ABB, have demonstrated dose-dependent anti-inflammatory effects in a rat model of carrageenan-induced paw edema. mdpi.com This suggests that the compound or its close analogs can modulate cellular responses involved in inflammation in vivo.

The inhibition of enzymes like PTP1B by this compound implies a modulation of intracellular signaling pathways. mdpi.comresearchgate.net PTP1B is a critical negative regulator in insulin (B600854) and leptin signaling pathways, and its inhibition can affect downstream cellular processes. Furthermore, studies on related monomeric phloroglucinols have shown inhibitory effects on collagen and arachidonic acid-induced platelet aggregation, indicating an impact on cellular function. researchgate.net The c-Jun N-terminal kinase (JNK) signaling pathway is known to be involved in the disruption of cellular barrier integrity, and while not directly studied with this compound, it represents a potential pathway affected by compounds that modulate cellular stress and inflammation. mdpi.com

Membrane Permeability and Transport Mechanisms of this compound in Non-Human Biological Barriers

The ability of a compound to cross biological barriers is critical for its systemic activity. Biological barriers, such as the blood-brain barrier (BBB), are formed by a layer of endothelial cells connected by tight junctions, which severely restrict the passage of molecules. wikipedia.orgharvard.edu Transport across such barriers can occur via passive diffusion, carrier-mediated transport, or active transport systems, including efflux pumps that remove xenobiotics. nih.govfrontiersin.org

The physicochemical properties of a molecule heavily influence its permeability. frontiersin.org this compound is a relatively large molecule with a computed molecular weight of 668.7 g/mol and is quite lipophilic, with a calculated XLogP3-AA of 4.9. nih.gov Generally, molecules that readily cross the BBB via passive diffusion are smaller (under 450-500 Da) and have a limited polar surface area. frontiersin.orgfrontiersin.org Given its large size, the passive diffusion of this compound across highly restrictive non-human barriers like the BBB is predicted to be low. frontiersin.org Its lipophilicity might allow it to interact with and partition into lipid membranes, but its size could be a limiting factor for efficient transcellular passage. frontiersin.org It is also possible that it could be a substrate for efflux transporters, such as P-glycoprotein, which actively pump compounds out of protected environments like the brain. nih.gov Specific experimental studies on the permeability and transport of this compound across non-human biological barriers have not been reported.

Comparative Analysis of this compound Activity Across Diverse Organisms (excluding human pathogens and clinical contexts)

This compound and its natural analogs exhibit a range of biological activities against targets from different organisms. While this compound itself has been shown to inhibit bacterial β-glucuronidase, its close structural relatives have demonstrated antiviral properties. mdpi.com For instance, the analogs Filixic acid ABA and Dryocrassin ABBA are effective inhibitors of the neuraminidase enzyme from the H5N1 influenza virus. researchgate.netmdpi.comresearchgate.net This suggests that the core phloroglucinol (B13840) structure can be adapted to target different microbial enzymes.

| Compound | Target Organism/System | Molecular Target | Biological Activity / Metric (IC50) | Reference |

|---|---|---|---|---|

| This compound | Bacterium (E. coli) | β-Glucuronidase | Inhibition (5.6 μM) | mdpi.com |

| This compound | Mammalian Enzyme System | PTP1B | Inhibition (Significant) | mdpi.comresearchgate.net |

| Filixic acid ABA | Virus (Influenza H5N1) | Neuraminidase | Inhibition (29.6 μM) | researchgate.netmdpi.com |

| Dryocrassin ABBA | Virus (Influenza H5N1) | Neuraminidase | Inhibition (18.6 μM) | researchgate.netmdpi.com |

Investigation of Structure-Activity Relationships through Synthetic and Natural Analogs for Mechanistic Insights

Structure-activity relationship (SAR) studies help to identify the chemical features of a molecule that are essential for its biological effects. For phloroglucinols isolated from Dryopteris crassirhizoma, the complexity of the molecule plays a key role. Trimeric phloroglucinols, such as this compound, were found to be significantly more potent inhibitors of β-glucuronidase than related dimeric compounds like flavaspidic acid AB and flavaspidic acid BB. mdpi.com This highlights the importance of the trimeric skeleton for this particular activity. mdpi.com

Theoretical Frameworks and Computational Studies on Filixic Acid Bbb

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide a foundational approach to understanding the electronic structure and reactivity of complex molecules like Filixic acid BBB. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of these methods allow for a robust theoretical analysis. Such calculations can elucidate the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and predict sites susceptible to electrophilic or nucleophilic attack.

The electronic properties of this compound are largely dictated by its acylphloroglucinol core. The multiple hydroxyl and carbonyl groups create a molecule with a rich electronic landscape. Quantum mechanical calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge. This information is critical for understanding potential non-covalent interactions with biological targets. For instance, the negatively charged regions around the oxygen atoms of the hydroxyl and carbonyl groups are likely to act as hydrogen bond acceptors, a key interaction in many biological systems.

Reactivity profiling through computational methods involves calculating various molecular descriptors. These descriptors, derived from the electronic structure, can predict the molecule's behavior in chemical reactions. Key parameters include ionization potential, electron affinity, and chemical hardness. By analyzing these, researchers can hypothesize about the metabolic stability of this compound and its potential to engage in specific biochemical pathways. For example, identifying the most labile protons through calculation of bond dissociation energies can suggest which hydroxyl groups are most likely to participate in acid-base chemistry or act as antioxidants.

Table 1: Theoretical Quantum Mechanical Descriptors for Acylphloroglucinol Scaffolds

| Descriptor | Theoretical Significance | Predicted Implication for this compound |

| HOMO Energy | Correlates with the ability to donate electrons. | Higher HOMO energy suggests potential for antioxidant activity through electron donation. |

| LUMO Energy | Correlates with the ability to accept electrons. | Lower LUMO energy may indicate susceptibility to reactions with biological nucleophiles. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electrostatic Potential | Maps charge distribution. | Reveals sites for hydrogen bonding and other non-covalent interactions with target proteins. |

| Mulliken Charges | Quantifies the partial charge on each atom. | Identifies specific atoms that are electron-rich or electron-deficient, guiding understanding of intermolecular interactions. |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of this compound within a biological context, such as its interaction with cell membranes or target proteins. 3ds.com These simulations model the movement of atoms and molecules over time, providing insights that are often inaccessible through static experimental methods alone. 3ds.com A primary application of MD simulations in the study of compounds like this compound is to predict their ability to cross biological barriers, most notably the blood-brain barrier (BBB). mdpi.comnih.gov

The process involves creating a computational model of a lipid bilayer that mimics the composition of a cell membrane. mdpi.com this compound is then placed in this simulated environment, and its trajectory is calculated over a period of nanoseconds to microseconds. By analyzing this trajectory, researchers can determine the free energy profile of the molecule as it moves from the aqueous environment into and across the lipid bilayer. mdpi.com A lower energy barrier for translocation suggests a higher likelihood of passive diffusion across the membrane. mdpi.com

Table 2: Parameters from a Hypothetical MD Simulation of this compound with a Model Membrane

| Simulation Parameter | Description | Potential Finding for this compound |

| Potential of Mean Force (PMF) | The free energy profile along a defined reaction coordinate (e.g., crossing the membrane). | A significant energy barrier would suggest low passive permeability across the BBB. |

| Diffusion Coefficient | The rate of molecular movement within different regions of the simulation box. | A lower diffusion coefficient within the membrane core would indicate slower translocation. |

| Hydrogen Bond Analysis | The number and lifetime of hydrogen bonds between the molecule and lipids or water. | Persistent hydrogen bonds with lipid headgroups could hinder entry into the hydrophobic core. |

| Orientation Analysis | The preferred orientation of the molecule relative to the membrane normal. | May reveal a specific orientation that facilitates or impedes membrane crossing. |

In Silico Screening and Virtual Ligand Design for Mechanistic Hypotheses

In silico screening and virtual ligand design are computational techniques central to modern drug discovery and can be applied to formulate mechanistic hypotheses for this compound. researchgate.net These methods use the three-dimensional structure of a biological target, such as an enzyme or receptor, to identify or design molecules that are likely to bind to it.

Virtual screening involves docking a large library of compounds, which could include this compound and its analogs, into the binding site of a target protein. The docking process predicts the preferred binding orientation and calculates a score that estimates the binding affinity. This allows for the rapid identification of potential hits from a vast chemical space. For this compound, this approach could be used to screen it against a panel of proteins implicated in a particular disease, thereby generating hypotheses about its mechanism of action.

Virtual ligand design, on the other hand, is a more creative process. Starting with a known binder or a fragment, computational tools are used to modify the chemical structure to improve its binding affinity or other properties. If a preliminary interaction between this compound and a target were identified, virtual ligand design could be employed to suggest modifications to its structure that would enhance this interaction. For example, if a particular hydroxyl group is predicted to form a crucial hydrogen bond, analogs could be designed to optimize this interaction. These in silico methods are invaluable for prioritizing compounds for experimental testing and for refining our understanding of molecular recognition. researchgate.net

Predictive Modeling for Biological Activity Based on Structural Motifs

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for understanding how the structural features of a molecule like this compound relate to its biological activity. nih.govfrontiersin.org These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties and structural motifs. frontiersin.org

For this compound, a QSAR model could be developed to predict a specific biological activity, such as its inhibitory effect on a particular enzyme. This would involve compiling a dataset of related acylphloroglucinol compounds with known activities. For each compound, a set of molecular descriptors would be calculated. These descriptors can range from simple properties like molecular weight and logP to more complex quantum chemical parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best correlates the descriptors with the observed biological activity. nih.gov

Table 3: Key Structural Motifs of Acylphloroglucinols and Their Potential Biological Significance

| Structural Motif | Description | Hypothesized Contribution to Activity of this compound |

| Trimeric Phloroglucinol (B13840) Core | Three phloroglucinol rings linked by methylene (B1212753) bridges. | Provides a rigid scaffold that can present functional groups in a specific spatial arrangement for optimal target binding. mdpi.com |

| Butyryl Side Chains | Acyl chains attached to the phloroglucinol rings. | Influence lipophilicity, which can affect membrane permeability and binding to hydrophobic pockets in target proteins. |

| Multiple Hydroxyl Groups | Phenolic hydroxyls on the phloroglucinol rings. | Act as hydrogen bond donors and acceptors, crucial for specific interactions with biological targets. Can also contribute to antioxidant activity. |

| Diketone Moiety | The gem-dimethylated cyclohexadienedione rings. | Contributes to the overall electronic properties and potential for tautomerization, which may be relevant for binding. |

Cheminformatics and Data Mining Approaches for Related Acylphloroglucinol Compound Classes

Cheminformatics and data mining provide a framework for the systematic analysis of large datasets of chemical compounds, such as the acylphloroglucinol class to which this compound belongs. nih.gov These approaches are essential for identifying trends, classifying compounds, and discovering novel structure-activity relationships that might not be apparent from studying individual molecules.

A key application of cheminformatics is the creation and analysis of chemical libraries. A database of known acylphloroglucinols isolated from natural sources, such as various species of Dryopteris, can be compiled. mdpi.commdpi.com This database would include their chemical structures and any reported biological activities. Data mining algorithms can then be used to cluster these compounds based on structural similarity. This can reveal which structural features are most common among the most active compounds. For this compound, this could help to place it within the broader chemical space of acylphloroglucinols and to predict its likely biological activities based on its nearest neighbors in the dataset.

Furthermore, these techniques can be used to develop predictive models for a variety of properties, including ADME (absorption, distribution, metabolism, and excretion) characteristics. For instance, by mining data on the known blood-brain barrier permeability of a diverse set of molecules, a model could be trained to predict whether this compound is likely to enter the central nervous system. nih.gov This integration of chemical information and computational analysis is a powerful strategy for accelerating the investigation of natural products like this compound.

Future Research Directions and Unexplored Avenues for Filixic Acid Bbb Studies

Emerging Methodologies for Studying Filixic Acid BBB Biosynthesis and Regulation

The biosynthetic pathway of this compound, a trimeric phloroglucinol (B13840), is presumed to be complex, and its complete elucidation remains a significant challenge. Future research should pivot towards emerging methodologies that have proven successful for other complex polyketides. The biosynthesis of phloroglucinol derivatives in Pseudomonas bacteria, which involves a type III polyketide synthase encoded by the phlD gene, can serve as a foundational model. researchgate.netelifesciences.orgnih.gov

Key future research approaches should include:

Gene Cluster Identification: Utilizing next-generation sequencing (NGS) and bioinformatics to identify the biosynthetic gene cluster responsible for the acylphloroglucinol monomers that form this compound in Dryopteris species.

Heterologous Expression: Cloning the identified biosynthetic genes into a more genetically tractable host, such as Escherichia coli or yeast, to functionally characterize the enzymes involved in the pathway and produce biosynthetic intermediates. researchgate.net

Regulatory Network Analysis: Investigating the regulatory mechanisms governing the expression of these biosynthetic genes. Studies on other phloroglucinols have revealed complex regulation by TetR family repressors (e.g., PhlF) and global regulatory systems like the Gac/Rsm cascade, which could be explored in Dryopteris. nih.govnih.gov An intermediate in one pathway can also be transformed into a signal that activates a second pathway, a co-regulatory mechanism that may be relevant. elifesciences.org

| Methodology | Objective | Rationale/Model System |

| Next-Generation Sequencing (NGS) | Identify the complete biosynthetic gene cluster for this compound. | Successful identification of gene clusters for other complex natural products. |

| Heterologous Expression | Functionally characterize individual biosynthetic enzymes. | Proven approach for studying phloroglucinol biosynthesis in E. coli. researchgate.net |

| CRISPR/Cas9 Gene Editing | Knock out candidate genes in Dryopteris tissue cultures to confirm their role in the pathway. | Powerful tool for in-planta gene function validation. |

| Transcriptional Analysis (qRT-PCR) | Study the expression levels of biosynthetic genes under different environmental or developmental conditions. | Standard method to understand gene regulation in response to stimuli. |

| Promoter-Reporter Assays | Identify and characterize regulatory elements (promoters, enhancers) that control gene expression. | Used to dissect the regulation of the pyoluteorin (B1679884) biosynthetic genes. elifesciences.org |

Potential for this compound in Agri-Biotechnology and Plant Protection Research

The inherent biological activities of phloroglucinols suggest a significant, yet largely untapped, potential for this compound in agricultural applications. Phenolic compounds are integral to plant defense, acting as phytoalexins that accumulate in response to pathogens. numberanalytics.com Extracts from Dryopteris species have demonstrated notable antimicrobial and antifungal activities, which are attributed to their rich phenolic content, including phloroglucinols. mdpi.commdpi.com

Future research should focus on:

Bioactivity Screening: Systematically evaluating the purified this compound for its specific activity against a wide range of plant pathogens, including bacteria, fungi, and oomycetes. Phloroglucinols from Dryopteris crassirhizoma have already shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org

Development as a Biopesticide: Investigating the potential to develop this compound or extracts enriched with it as a natural alternative to synthetic pesticides. The use of Bacillus-based biopesticides is a successful model for this approach. nih.gov

Genetic Engineering of Crops: Exploring the possibility of transferring the biosynthetic pathway for this compound into crop plants to enhance their innate resistance to diseases, a strategy successfully employed with other traits. isaaa.org

| Application Area | Research Objective | Potential Benefit |

| Natural Fungicide | Determine the efficacy of this compound against major fungal crop diseases (e.g., Fusarium, Sclerotinia). | Eco-friendly alternative to synthetic fungicides. |

| Natural Bactericide | Assess inhibitory activity against bacterial plant pathogens (e.g., Pseudomonas syringae, Xanthomonas). | New tool to combat bacterial blights and spots. |

| Insect Antifeedant | Evaluate the effect of this compound on the feeding behavior of major insect pests. | Reduction in crop damage and reliance on synthetic insecticides. |

| Trait Enhancement | Engineer crop plants to produce this compound for enhanced, built-in disease resistance. | Increased crop yields and sustainability. isaaa.org |

Exploration of this compound's Role in Inter-Species Chemical Ecology and Allelopathy

Allelopathy, the chemical inhibition of one plant by another, is a critical force in shaping plant communities. nih.goveolss.net Phenolic compounds are well-established allelochemicals. nih.gov Aqueous extracts from ferns, including Dryopteris filix-mas, have been shown to significantly inhibit the growth of other plant species, demonstrating their allelopathic potential. researchgate.net

Future research in this domain should aim to:

Isolate and Confirm Allelopathic Activity: Directly test purified this compound in germination and seedling growth bioassays to confirm it as an active allelochemical, distinguishing its effects from other compounds in crude extracts.

Investigate Soil Dynamics: Study the release, persistence, and transformation of this compound in the soil environment, as soil is the primary medium for many allelopathic interactions. nih.gov

Analyze Root-Root Interactions: Explore how this compound released from Dryopteris roots influences the root placement and growth of neighboring plants, a known mechanism in allelopathy.

Uncover Ecological Significance: Conduct field studies to understand how the production of this compound contributes to the dominance and distribution of Dryopteris species in their natural ecosystems.

Integration of Omics Technologies for Comprehensive Biological System Analysis

To gain a holistic understanding of this compound, the integration of multiple "omics" technologies is indispensable. frontiersin.orgresearchgate.net These approaches provide a system-wide view, from genes to metabolites, offering deep insights into complex biological processes. nih.gov Metabolomic studies on Dryopteris species have already begun to characterize the diversity of phloroglucinol derivatives. frontiersin.orgmdpi.com

A multi-omics approach would involve:

Transcriptomics: Using RNA-sequencing to create a comprehensive profile of all expressed genes in Dryopteris under various conditions, which can help identify the genes involved in the this compound biosynthetic pathway and its regulation. frontiersin.org

Metabolomics: Employing techniques like UPLC-MS/MS and FIE-HRMS to obtain a detailed snapshot of the phloroglucinol profile, including this compound and its potential precursors and derivatives, within the plant. mdpi.comfrontiersin.org

Proteomics: Identifying the full suite of proteins present in the plant tissues to correlate the presence of biosynthetic enzymes with the production of the compound.

Integrated Multi-Omics Analysis: Combining these datasets using bioinformatics tools to build comprehensive models of the metabolic networks. nih.govmdpi.com This can reveal how the biosynthesis of this compound is connected to primary metabolism and other secondary metabolic pathways.

| Omics Technology | Specific Application for this compound Research | Expected Outcome |

| Genomics | Whole-genome sequencing of a Dryopteris species. | Identification of the complete genetic blueprint, including the this compound biosynthetic gene cluster. |

| Transcriptomics | Differential gene expression analysis between high- and low-producing plants/tissues. | Pinpointing candidate genes for biosynthesis and regulation. frontiersin.org |

| Proteomics | Quantitative analysis of protein expression to identify enzymes of the pathway. | Confirmation of enzyme presence and correlation with metabolite production. |

| Metabolomics | Untargeted and targeted analysis of Dryopteris extracts. | Comprehensive profiling of phloroglucinols and identification of novel derivatives. frontiersin.org |

Development of Novel Analytical Probes and Imaging Techniques for this compound Detection and Localization

Understanding where this compound is synthesized and stored within the plant is crucial for understanding its biological function. While traditional methods involving tissue grinding lose spatial information, modern imaging techniques can overcome this limitation. oup.com

Future research should focus on:

Mass Spectrometry Imaging (MSI): Applying techniques like MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) to visualize the precise spatial distribution of this compound and related metabolites directly on cross-sections of Dryopteris rhizomes and fronds at a cellular level. mdpi.comosti.gov

Confocal Laser Scanning Microscopy (CLSM): Exploiting the natural autofluorescence of phenolic compounds to map their location within cells and tissues. researchgate.netoup.com The specific spectral properties of this compound could be used to distinguish it from other phenolics.

Development of Fluorescent Probes: Synthesizing novel fluorescent probes that specifically bind to this compound or its unique functional groups. While challenging, this would enable highly specific real-time imaging in living plant tissues. The use of zinc oxide nanoparticles (ZnONPs) to enhance the fluorescence of phenolic compounds represents a promising direction. mdpi.com

| Technique | Application | Advantage |

| MALDI-MSI | Map the distribution of this compound in different tissues (rhizome, fronds). | Label-free, can detect multiple compounds simultaneously, provides spatial context. osti.govmdpi.com |

| DESI-MSI | Analyze surface-level metabolites on fronds with minimal sample preparation. | Ambient ionization technique, good for surface analysis. researchgate.net |

| Confocal Microscopy | Visualize cellular and subcellular localization based on autofluorescence. | High-resolution imaging of fresh plant material. researchgate.net |

| Fluorescent Probes | Develop specific molecular probes for in vivo imaging. | Enables dynamic, real-time tracking of the compound in living cells. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the structural identity and purity of Filixic acid BBB?

- Methodological Answer : this compound, a phloroglucinol derivative, requires rigorous characterization using a combination of techniques:

- Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) for elucidating carbon-hydrogen frameworks (¹H-NMR, ¹³C-NMR, and 2D NMR for stereochemistry) and High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation .

- Chromatography : HPLC or UPLC with UV/Vis detection to assess purity, coupled with retention time comparison against reference standards.

- Elemental Analysis : To validate empirical formulas, especially for novel derivatives .

- Purity Criteria : ≥95% purity by area normalization in chromatograms, supported by melting point consistency and absence of extraneous peaks in spectral data .

Q. How can researchers design experiments to isolate this compound from natural sources like Dryopteris crassirhizoma?

- Methodological Answer :

- Extraction Optimization : Use polarity-guided solvent extraction (e.g., ethanol-water gradients) to target phloroglucinols. Monitor efficiency via TLC or LC-MS .

- Column Chromatography : Employ silica gel, Sephadex LH-20, or reverse-phase C18 columns for fractionation. Validate fractions using bioactivity assays (e.g., antimicrobial testing) .

- Crystallization : Recrystallize purified fractions in solvent systems like methanol-chloroform to obtain high-purity crystals .

Q. What are the key challenges in replicating synthesis protocols for this compound, and how can they be addressed?

- Methodological Answer :

- Stereochemical Complexity : Use chiral catalysts or asymmetric synthesis techniques to resolve enantiomers. Confirm configurations via circular dichroism (CD) or X-ray crystallography .

- Byproduct Formation : Optimize reaction conditions (temperature, solvent, catalysts) using Design of Experiments (DoE) to minimize side products .

- Yield Variability : Report yields as mass percentages with triplicate measurements and error margins. Use internal standards (e.g., deuterated analogs) for quantitative NMR validation .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically analyzed?

- Methodological Answer :

- Data Harmonization : Compare assay conditions (e.g., cell lines, concentrations, exposure times) and control setups. For example, antimicrobial activity may vary based on bacterial strain (Gram-positive vs. Gram-negative) .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to calculate effect sizes and identify outliers. Adjust for publication bias via funnel plots .

- Mechanistic Studies : Use knock-out models (e.g., CRISPR-edited bacterial strains) to isolate target pathways and reduce confounding variables .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties and target interactions?

- Methodological Answer :

- In Silico Modeling :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with bacterial enzymes (e.g., DNA gyrase) .

- ADMET Prediction : Apply tools like SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and toxicity risks .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .

Q. How can structural modifications of this compound enhance its pharmacological profile while minimizing toxicity?

- Methodological Answer :

- Derivatization Libraries : Synthesize analogs with substitutions at hydroxyl or methyl groups. Test cytotoxicity in mammalian cell lines (e.g., HEK-293) alongside antimicrobial assays .

- SAR Analysis : Correlate structural changes (e.g., halogenation, alkyl chain elongation) with activity-toxicity ratios. Prioritize analogs with selectivity indices >10 .

- In Vivo Validation : Use murine models to assess acute toxicity (LD50) and hepatic/kidney function markers post-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.